N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

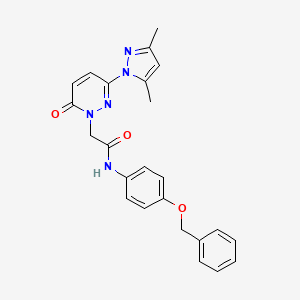

This compound features a pyridazinone core substituted at position 3 with a 3,5-dimethylpyrazole group and at position 1 with an acetamide linker bearing a 4-(benzyloxy)phenyl moiety. Crystallographic analysis (e.g., via SHELX software ) may reveal hydrogen-bonding patterns critical to its stability and interactions.

Properties

Molecular Formula |

C24H23N5O3 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C24H23N5O3/c1-17-14-18(2)29(26-17)22-12-13-24(31)28(27-22)15-23(30)25-20-8-10-21(11-9-20)32-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,30) |

InChI Key |

VETHYCXXVACNSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action, supported by case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(benzyloxy)aniline with various substituted acetophenones. The synthesis typically includes the following steps:

- Preparation of 4-(benzyloxy)aniline : This is achieved by reacting benzyl chloride with 4-hydroxyacetophenone.

- Formation of Pyrazole Derivative : The aniline derivative is then reacted with phenylhydrazine to yield a pyrazole compound.

- Claisen-Schmidt Condensation : The pyrazole derivative undergoes condensation with substituted acetophenones to form the final acetamide product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Inhibition of Tubulin Polymerization : The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division. It was found to exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .

- Autophagy Modulation : Another study indicated that related pyrazole derivatives can modulate autophagy pathways by disrupting mTORC1 activity, leading to increased autophagic flux in cancer cells. This mechanism is particularly relevant in pancreatic cancer models .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively at the colchicine-binding site on tubulin, inhibiting its polymerization .

- Autophagy Induction : The modulation of autophagy through mTORC1 inhibition leads to altered cellular homeostasis in cancer cells, promoting apoptosis under stress conditions .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12 µM | Tubulin inhibition |

| Study B | SiHa | 8 µM | Autophagy modulation |

| Study C | PC-3 | 10 µM | mTORC1 disruption |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared below based on substituents and properties:

*Hypothetical calculation based on structural formula.

Key Observations:

- Electronic Effects: The chloro-substituted pyridazinone in P-0042 may enhance binding to electron-rich kinase active sites, whereas the dimethylpyrazole in the target compound could favor hydrophobic interactions.

- Hydrogen Bonding: The triazine derivative employs multiple hydrogen-bonding sites (e.g., hydroxyl, carbonyl), contrasting with the target compound’s reliance on pyridazinone carbonyl and benzyloxy oxygen for intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.